5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (CAS 34771-17-0), frequently referred to as 5-amino-6-mercaptouracil, is a highly functionalized pyrimidine building block characterized by adjacent amino and thioxo (mercapto) groups on a uracil core. In industrial and advanced laboratory synthesis, it serves as a critical precursor for the construction of sulfur-containing fused heterocycles, including thiazolo[5,4-d]pyrimidines and pyrimidothiazines [1]. By providing a pre-installed, regiochemically defined N-S nucleophilic pair, this compound allows chemists to bypass hazardous upstream sulfhydrolysis steps while ensuring high atom economy in the targeted synthesis of complex bioactive scaffolds and purine isosteres [2].
Attempting to substitute this compound with the upstream precursor 6-chloro-5-nitrouracil requires in situ sulfhydrolysis using highly toxic sodium hydrosulfide (NaSH) or hydrogen sulfide gas, followed by nitro reduction—a sequence that introduces severe environmental, health, and safety (EHS) risks, variable yields, and difficult-to-remove sulfurous impurities [1]. Alternatively, substituting with the structurally similar 5,6-diaminouracil completely alters the cyclization trajectory, forcing the reaction toward purines or pteridines and failing to incorporate the critical sulfur atom required for thiazolo-fused systems [2]. Procuring the pre-formed, high-purity 5-amino-6-thioxo derivative is strictly necessary to guarantee regioselective annulation and to maintain reproducible yields in downstream heterocyclic synthesis [3].
The synthesis of thiazolo[5,4-d]pyrimidines relies heavily on the availability of the adjacent amino and mercapto groups. Direct cyclization of pre-formed 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione with cyclizing agents like formic acid or acetic anhydride routinely achieves high conversion rates, typically yielding >80-85% of the desired fused heterocycle[1]. In contrast, attempting a sequential synthesis starting from 6-chloro-5-nitrouracil often depresses overall yields to 40-60% due to competing hydrolysis pathways and incomplete reduction of the nitro intermediate [2].
| Evidence Dimension | Overall yield of thiazolo[5,4-d]pyrimidine derivatives |
| Target Compound Data | >80-85% yield via direct cyclization of the pre-formed 5-amino-6-mercapto building block |
| Comparator Or Baseline | 40-60% overall yield when generated in situ from 6-chloro-5-nitrouracil |
| Quantified Difference | 20-45% absolute increase in target heterocycle yield |
| Conditions | Condensation with formic acid/acetic anhydride under standard thermal cyclization conditions |
Procuring the advanced intermediate directly maximizes downstream yield and minimizes purification bottlenecks in the synthesis of bioactive thiazolopyrimidines.
Utilizing 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione as a starting material fundamentally improves the safety profile of heterocyclic manufacturing. Synthesizing this core motif in-house from halogenated precursors necessitates the use of stoichiometric sodium hydrosulfide (NaSH) or gaseous H2S, which pose severe toxicity, odor, and reactor corrosion risks[1]. Procuring the pre-synthesized thioxo compound completely eliminates the need for these hazardous sulfhydrolysis reagents during the downstream assembly of pyrimidothiazines or thiazolopyrimidines [2].
| Evidence Dimension | Requirement for toxic sulfhydryl gas/salt handling |
| Target Compound Data | 0% requirement for NaSH/H2S handling during downstream cyclization |
| Comparator Or Baseline | 100% stoichiometric requirement when starting from 6-chloro-5-nitrouracil |
| Quantified Difference | Complete elimination of hazardous sulfhydrolysis steps in the end-user's facility |
| Conditions | Scale-up synthesis of sulfur-fused pyrimidine scaffolds |
Bypassing the sulfhydrolysis step drastically lowers the Environmental, Health, and Safety (EHS) burden and infrastructure requirements for scale-up.
The adjacent C5-amino (hard nucleophile) and C6-thioxo (soft nucleophile) groups on 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione provide a highly differentiated reactive pocket. When reacted with bifunctional electrophiles such as alpha-halo acids or phenacyl halides, the soft sulfur atom selectively attacks the softer electrophilic center, driving >95% regioselective formation of pyrimido[4,5-b][1,4]thiazines [1]. Conversely, using the symmetric nitrogen-only analog, 5,6-diaminouracil, results in poor regiocontrol or requires complex, atom-inefficient protecting group strategies to achieve similar directed annulation [2].
| Evidence Dimension | Regioselectivity in condensation with bifunctional electrophiles |
| Target Compound Data | >95% regioselective annulation due to hard/soft N-S differentiation |
| Comparator Or Baseline | Poor regiocontrol or requirement for protecting groups with 5,6-diaminouracil (N-N differentiation) |
| Quantified Difference | Near-quantitative regiocontrol without the use of transient protecting groups |
| Conditions | Condensation with chloracetic acid or phenacyl halides |
The inherent electronic asymmetry of the N-S nucleophile pair streamlines the synthesis of complex fused heterocycles without the atom-economy loss of protecting groups.
Directly leveraging the high cyclization efficiency outlined in Section 3, this compound is the premier starting material for generating thiazolo[5,4-d]pyrimidines via condensation with carboxylic acids or anhydrides. This scaffold is critical in the development of novel kinase inhibitors and purine isosteres in medicinal chemistry [1].
Exploiting the hard-soft nucleophile differentiation of the adjacent amino and thioxo groups, this compound is utilized to regioselectively synthesize pyrimidothiazines through reactions with alpha-haloketones or haloacetic acids, avoiding the regiochemical ambiguity seen with diamino analogs [2].
For process chemistry and contract manufacturing organizations (CMOs), procuring this pre-formed mercaptouracil derivative allows for the safe scale-up of complex sulfur-containing heterocycles by completely eliminating the need for highly toxic and corrosive H2S or NaSH handling in the facility [3].